molecular formula C16H20N4O2 B15115701 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B15115701
M. Wt: 300.36 g/mol
InChI Key: HQUDXOZWWLRPCI-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of molecules known for their interactions with various biological receptors, making them valuable in medicinal chemistry.

Preparation Methods

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps. One common route starts with the reaction of 1-(2-methoxyphenyl)piperazine with a suitable alkylating agent to introduce the piperazine moiety. This intermediate is then subjected to further reactions to form the dihydropyrazinone ring. Industrial production methods often optimize these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors, including adrenergic receptors.

    Medicine: Potential therapeutic applications in treating conditions like hypertension and certain neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The compound exerts its effects primarily through interactions with adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine. This blockade leads to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include alpha1-adrenergic receptors, and the pathways involved are related to G-protein-coupled receptor signaling .

Comparison with Similar Compounds

Similar compounds include trazodone, naftopidil, and urapidil, which also interact with adrenergic receptors. 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique in its specific binding affinity and pharmacokinetic profile. This uniqueness makes it a valuable candidate for further research and potential therapeutic applications .

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazin-2-one

InChI

InChI=1S/C16H20N4O2/c1-18-8-7-17-15(16(18)21)20-11-9-19(10-12-20)13-5-3-4-6-14(13)22-2/h3-8H,9-12H2,1-2H3

InChI Key

HQUDXOZWWLRPCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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